3,6-Diiodo-9-phenyl-9H-carbazole
Overview
Description
3,6-Diiodo-9-phenyl-9H-carbazole is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their interesting photoconductive and optical properties, making them valuable in various industrial applications. The presence of iodine atoms at the 3 and 6 positions of the carbazole ring enhances its reactivity and potential for further functionalization .
Mechanism of Action
Target of Action
It is known that carbazole moieties, which are a key component of this compound, are an important construction block for hole-transporting and electroluminescent materials .
Mode of Action
Carbazole derivatives, including this compound, are known for their unique photoconductive and optical properties . The presence of heavy atoms (like iodine in this case) is known to decrease the relative quantum yield of fluorescence and increase phosphorescence in the carbazole derivatives .
Biochemical Pathways
Carbazole derivatives are widely used in electronics and photonics, indicating their potential influence on electron transport pathways .
Pharmacokinetics
It is known that the compound is stored at room temperature and has a molecular weight of 4951 .
Result of Action
It is known that carbazole derivatives are used to design and synthesize other carbazole derivatives, indicating their role as precursors in chemical synthesis .
Action Environment
It is known that the compound is stored at room temperature, indicating its stability under standard environmental conditions .
Biochemical Analysis
Biochemical Properties
3,6-Diiodo-9-phenyl-9H-carbazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and proteins associated with cellular signaling pathways. The nature of these interactions often involves the binding of this compound to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed that this compound can inhibit certain kinases, thereby modulating signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it has been found to impact metabolic pathways by modulating the activity of enzymes involved in energy production and oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and enhancing cellular resilience . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to modulate the activity of enzymes involved in oxidative phosphorylation and glycolysis, thereby influencing energy production and cellular metabolism . Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, by altering the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These interactions are essential for the compound’s role in modulating cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodo-9-phenyl-9H-carbazole typically involves the iodination of 9-phenyl-9H-carbazole. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out at elevated temperatures to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diiodo-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The carbazole ring can be oxidized to form carbazole-3,6-dione derivatives.
Coupling Reactions: The compound can participate in Suzuki and Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Oxidation Products: Carbazole-3,6-dione derivatives.
Coupling Products: Biaryl and diaryl derivatives with extended conjugation.
Scientific Research Applications
3,6-Diiodo-9-phenyl-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Comparison with Similar Compounds
- 3,6-Diiodo-9-ethyl-9H-carbazole
- 9-benzyl-3,6-diiodo-9H-carbazole
- 3,6-Diphenyl-9H-carbazole
Comparison: 3,6-Diiodo-9-phenyl-9H-carbazole is unique due to the presence of phenyl and iodine substituents, which enhance its reactivity and potential for functionalization. Compared to 3,6-Diiodo-9-ethyl-9H-carbazole, the phenyl group provides additional conjugation, making it more suitable for optoelectronic applications. The presence of iodine atoms in all these compounds increases their reactivity, but the specific substituents at the 9-position significantly influence their properties and applications .
Properties
IUPAC Name |
3,6-diiodo-9-phenylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11I2N/c19-12-6-8-17-15(10-12)16-11-13(20)7-9-18(16)21(17)14-4-2-1-3-5-14/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGAUYXFWGUFNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539806 | |
Record name | 3,6-Diiodo-9-phenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57103-21-6 | |
Record name | 3,6-Diiodo-9-phenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Diiodo-9-phenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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